Actidione, thiosemicarbazone
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Overview
Description
Actidione, thiosemicarbazone is a compound that combines the properties of actidione (cycloheximide) and thiosemicarbazone. Actidione is a well-known antibiotic that inhibits protein synthesis in eukaryotic organisms, while thiosemicarbazone is a versatile chemical scaffold known for its wide range of biological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiosemicarbazones are typically synthesized by the reaction of thiosemicarbazide with aldehydes or ketones. The reaction involves the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiosemicarbazone . The reaction conditions usually involve refluxing the reactants in ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the reaction .
Industrial Production Methods: Industrial production of thiosemicarbazones follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Actidione, thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: Thiosemicarbazones can be oxidized to form corresponding thiosemicarbazides.
Reduction: Reduction of thiosemicarbazones can yield hydrazine derivatives.
Substitution: Thiosemicarbazones can undergo nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions
Major Products Formed:
Oxidation: Thiosemicarbazides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiosemicarbazones
Scientific Research Applications
Actidione, thiosemicarbazone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of actidione, thiosemicarbazone involves multiple pathways:
Protein Synthesis Inhibition: Actidione inhibits protein synthesis by binding to the 60S ribosomal subunit, preventing the translocation step in protein elongation.
ROS-Mediated Apoptosis: Thiosemicarbazone induces apoptosis in cancer cells by generating reactive oxygen species, which leads to oxidative stress and cell death.
Metal Coordination: Thiosemicarbazone forms metal complexes that can interact with various molecular targets, disrupting cellular processes.
Comparison with Similar Compounds
Actidione, thiosemicarbazone can be compared with other similar compounds:
Thiosemicarbazide: A precursor to thiosemicarbazones, used in similar synthetic routes.
Cycloheximide: The parent compound of actidione, known for its protein synthesis inhibition properties.
Thiochromanone Thiosemicarbazone: Exhibits higher cytotoxicity against certain cancer cell lines compared to other thiosemicarbazones.
Uniqueness: this compound is unique due to its dual functionality, combining the protein synthesis inhibition of actidione with the versatile biological activities of thiosemicarbazone. This dual functionality enhances its potential as a therapeutic agent and a research tool .
Properties
CAS No. |
4562-20-3 |
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Molecular Formula |
C16H26N4O3S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
[(Z)-[2-[2-(2,6-dioxopiperidin-4-yl)-1-hydroxyethyl]-4,6-dimethylcyclohexylidene]amino]thiourea |
InChI |
InChI=1S/C16H26N4O3S/c1-8-3-9(2)15(19-20-16(17)24)11(4-8)12(21)5-10-6-13(22)18-14(23)7-10/h8-12,21H,3-7H2,1-2H3,(H3,17,20,24)(H,18,22,23)/b19-15- |
InChI Key |
CFOFHHDBKHDQOT-CYVLTUHYSA-N |
Isomeric SMILES |
CC1CC(/C(=N/NC(=S)N)/C(C1)C(CC2CC(=O)NC(=O)C2)O)C |
Canonical SMILES |
CC1CC(C(=NNC(=S)N)C(C1)C(CC2CC(=O)NC(=O)C2)O)C |
Origin of Product |
United States |
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